Fmoc-N-酰胺-PEG7-酸

描述

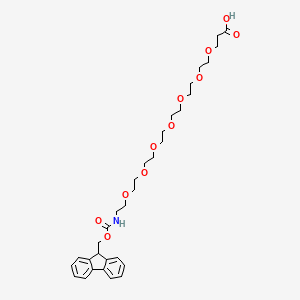

Fmoc-N-amido-PEG7-acid is a polyethylene glycol (PEG) derivative that contains an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

科学研究应用

Fmoc-N-amido-PEG7-acid has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and peptides.

Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

Industry: Applied in the development of advanced materials and nanotechnology

作用机制

Target of Action

Fmoc-N-amido-PEG7-acid is primarily targeted towards the creation of stable amide bonds . The compound contains an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

Mode of Action

The mode of action of Fmoc-N-amido-PEG7-acid involves two main steps. First, the Fmoc group is deprotected under basic conditions to obtain the free amine . This free amine can then be used for further conjugations. Second, the terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .

Biochemical Pathways

The biochemical pathways affected by Fmoc-N-amido-PEG7-acid are primarily related to the formation of stable amide bonds . The compound’s ability to form these bonds can influence various biochemical pathways, particularly those involving protein and peptide synthesis.

Pharmacokinetics

The pharmacokinetics of Fmoc-N-amido-PEG7-acid are largely determined by its hydrophilic PEG spacer . This spacer increases the compound’s solubility in aqueous media, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties . The increased solubility can enhance the bioavailability of Fmoc-N-amido-PEG7-acid, allowing it to effectively reach its target sites and perform its intended functions.

Result of Action

The primary result of Fmoc-N-amido-PEG7-acid’s action is the formation of stable amide bonds . These bonds are crucial in various biological processes, including the synthesis of proteins and peptides. By facilitating the formation of these bonds, Fmoc-N-amido-PEG7-acid can influence the structure and function of these biomolecules.

Action Environment

The action of Fmoc-N-amido-PEG7-acid can be influenced by various environmental factors. For instance, the compound’s hydrophilic PEG spacer allows it to remain soluble in aqueous media . This means that the compound’s action, efficacy, and stability can be affected by the pH, temperature, and ionic strength of the aqueous environment. Furthermore, the deprotection of the Fmoc group requires basic conditions , meaning that the compound’s action can also be influenced by the presence of bases.

生化分析

Biochemical Properties

Fmoc-N-amido-PEG7-acid plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. The compound interacts with primary amine groups in the presence of activators such as EDC or HATU. These interactions facilitate the formation of stable amide bonds, which are crucial in peptide synthesis and other biochemical applications. The hydrophilic PEG spacer in Fmoc-N-amido-PEG7-acid increases solubility in aqueous media, making it an ideal candidate for various biochemical reactions .

Cellular Effects

Fmoc-N-amido-PEG7-acid influences various cellular processes by enhancing the solubility of conjugated molecules in aqueous environments. This increased solubility can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable amide bonds with primary amine groups allows it to be used in drug delivery systems, where it can improve the bioavailability and efficacy of therapeutic agents .

Molecular Mechanism

The molecular mechanism of Fmoc-N-amido-PEG7-acid involves the deprotection of the Fmoc group under basic conditions to obtain the free amine. This free amine can then react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds. These interactions are essential for the compound’s role in peptide synthesis and other biochemical applications. The hydrophilic PEG spacer increases solubility in aqueous media, further enhancing the compound’s effectiveness in various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-N-amido-PEG7-acid can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Long-term studies have shown that Fmoc-N-amido-PEG7-acid maintains its effectiveness in forming stable amide bonds over extended periods, making it a reliable reagent for biochemical research .

Dosage Effects in Animal Models

The effects of Fmoc-N-amido-PEG7-acid in animal models vary with different dosages. At lower dosages, the compound has been shown to enhance the solubility and bioavailability of conjugated molecules, improving their therapeutic efficacy. At higher dosages, Fmoc-N-amido-PEG7-acid may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage levels in preclinical studies .

Metabolic Pathways

Fmoc-N-amido-PEG7-acid is involved in metabolic pathways that include the formation of stable amide bonds with primary amine groups. The compound interacts with enzymes and cofactors that facilitate these reactions, affecting metabolic flux and metabolite levels. The hydrophilic PEG spacer in Fmoc-N-amido-PEG7-acid enhances its solubility in aqueous media, further influencing its role in metabolic pathways .

Transport and Distribution

Within cells and tissues, Fmoc-N-amido-PEG7-acid is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function. The hydrophilic PEG spacer increases solubility in aqueous media, facilitating the compound’s transport and distribution within biological systems .

Subcellular Localization

Fmoc-N-amido-PEG7-acid’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors affect the compound’s activity and function, enhancing its effectiveness in forming stable amide bonds with primary amine groups. The hydrophilic PEG spacer increases solubility in aqueous media, further supporting the compound’s subcellular localization and activity .

准备方法

Synthetic Routes and Reaction Conditions

Fmoc-N-amido-PEG7-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the PEG chain, which is then functionalized with an Fmoc-protected amine and a terminal carboxylic acid. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base. The terminal carboxylic acid is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of Fmoc-N-amido-PEG7-acid involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc group is removed using a base such as piperidine, and the terminal carboxylic acid is introduced through coupling reactions with carboxylic acid derivatives .

化学反应分析

Types of Reactions

Fmoc-N-amido-PEG7-acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed under basic conditions to yield the free amine.

Amidation Reactions: The terminal carboxylic acid can react with primary amines in the presence of activators such as EDC or HATU to form stable amide bonds

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Amidation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N-methylmorpholine (NMM) are used to activate the carboxylic acid for reaction with amines

Major Products Formed

Deprotected Amine: Removal of the Fmoc group yields the free amine.

Amide Bonds: Reaction with primary amines forms stable amide bonds.

相似化合物的比较

Similar Compounds

Fmoc-N-amido-PEG2-acid: A shorter PEG chain with similar functional groups.

Fmoc-N-amido-PEG24-acid: A longer PEG chain with similar functional groups

Uniqueness

Fmoc-N-amido-PEG7-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly useful in applications where both properties are essential .

生物活性

Fmoc-N-amido-PEG7-acid is a specialized chemical compound that combines the properties of polyethylene glycol (PEG) with an Fmoc-protected amine and a terminal carboxylic acid. This structure imparts unique biological activities, particularly in drug development and peptide synthesis. Below, we explore its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₃₂H₄₅NO₁₁

- Molecular Weight : Approximately 615.71 g/mol

- Key Features :

- PEG Spacer : Enhances solubility and biocompatibility.

- Fmoc Group : Provides protection for the amine group during synthesis.

- Terminal Carboxylic Acid : Facilitates conjugation with primary amines.

Fmoc-N-amido-PEG7-acid primarily functions as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are innovative molecules designed to induce targeted protein degradation via the ubiquitin-proteasome system (UPS). The compound's ability to form stable amide bonds with target proteins enhances the efficacy of these therapeutic agents.

Reaction Mechanism

The terminal carboxylic acid reacts with primary amines in the presence of coupling agents like EDC or HATU, resulting in stable amide linkages crucial for constructing various bioconjugates. This reaction is illustrated below:

Applications in Drug Development

- Linker in PROTACs : Fmoc-N-amido-PEG7-acid is instrumental in developing PROTACs, which are designed to selectively degrade specific proteins involved in disease processes.

- Peptide Synthesis : It can be used to introduce hydrophilic spacers into peptide chains, improving solubility and stability.

- Bioconjugation : The compound's ability to conjugate with biomolecules enhances the development of targeted therapeutic agents.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of Fmoc-N-amido-PEG7-acid compared to other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-N-amido-PEG6-acid | Similar PEG structure but shorter | May offer different solubility profiles |

| Fmoc-N-amido-PEG20-acid | Longer PEG chain | Enhanced solubility but may affect cellular uptake |

| Fmoc-N-amido-PEG8-acid | Intermediate PEG length | Balances solubility and steric hindrance |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of Fmoc-N-amido-PEG7-acid:

- Bioconjugation Efficiency : Research indicates that Fmoc-N-amido-PEG7-acid effectively conjugates with primary amines from proteins or peptides, leading to enhanced stability and solubility of the resulting conjugates .

- Cellular Uptake : The hydrophilic nature of the PEG component significantly improves cellular uptake, making it suitable for therapeutic applications .

- Stability in Biological Systems : The compound exhibits good stability under physiological conditions, which is critical for its application in drug delivery systems .

Case Studies

- PROTAC Development :

- A study demonstrated that incorporating Fmoc-N-amido-PEG7-acid into PROTACs resulted in enhanced target degradation efficiency in cancer cells compared to traditional methods .

- Peptide Therapeutics :

- Another research project utilized Fmoc-N-amido-PEG7-acid to synthesize a peptide-based drug that showed improved solubility and bioavailability in preclinical trials .

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45NO11/c34-31(35)9-11-37-13-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-14-38-12-10-33-32(36)44-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30H,9-25H2,(H,33,36)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWMNLIXRWCJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1863885-74-8 | |

| Record name | Fmoc-N-amido-PEG7-acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。